molecular formula C18H32N2O2 B6799153 N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide

Cat. No.: B6799153
M. Wt: 308.5 g/mol
InChI Key: BHTIYSKEQOTPBS-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide is a complex organic compound that features a piperidine ring and a decahydronaphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Properties

IUPAC Name

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c21-15-8-11-20(12-9-15)13-10-19-18(22)17-7-3-5-14-4-1-2-6-16(14)17/h14-17,21H,1-13H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTIYSKEQOTPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2C(=O)NCCN3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then coupled with the decahydronaphthalene moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, HIV, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and decahydronaphthalene-based molecules. Examples are:

Uniqueness

What sets N-[2-(4-hydroxypiperidin-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide apart is its unique combination of the piperidine and decahydronaphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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